

The Dual ALK/Ack1 Inhibitor KRCA-0008: A Preclinical Technical Overview

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Compound of Interest		
Compound Name:	KRCA-0008	
Cat. No.:	B608374	Get Quote

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Abstract

KRCA-0008 is a potent and selective dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Activated Cdc42 Kinase 1 (Ack1).[1][2][3] Preclinical studies have demonstrated its significant anti-tumor activity in models of ALK-positive cancers, including anaplastic large-cell lymphoma (ALCL) and non-small cell lung cancer (NSCLC).[4][5] This document provides a comprehensive technical guide on the discovery and preclinical development of KRCA-0008, summarizing key quantitative data, outlining experimental methodologies, and visualizing its mechanism of action. As of this review, there is no publicly available information indicating that KRCA-0008 has entered clinical trials.

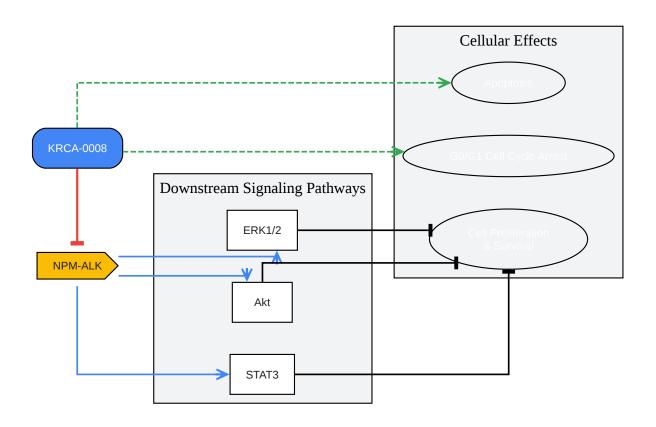
Introduction

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system.[4] Aberrant ALK activity, resulting from chromosomal translocations, point mutations, or gene amplification, is a known oncogenic driver in various cancers, including ALCL and NSCLC.[4][6] **KRCA-0008** was developed as a targeted inhibitor to suppress the proliferation and survival of cancer cells dependent on ALK signaling.[4] It also exhibits potent inhibition of Ack1, another kinase implicated in cancer.[1][2]

Mechanism of Action



KRCA-0008 exerts its anti-cancer effects by inhibiting the autophosphorylation of ALK, which in turn blocks downstream signaling pathways crucial for cell growth, proliferation, and survival.[4] [7] Key downstream effectors inhibited by **KRCA-0008** include STAT3, Akt, and ERK1/2.[4][6] This inhibition of signaling leads to G0/G1 cell cycle arrest and the induction of apoptosis in ALK-positive cancer cells.[4]



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Caption: **KRCA-0008** inhibits NPM-ALK, blocking downstream signaling and promoting cell cycle arrest and apoptosis.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo efficacy data for **KRCA-0008**.

Table 1: In Vitro Inhibitory Activity of KRCA-0008



Target/Cell Line	Assay Type	IC50 / GI50 (nM)	Reference
ALK (wild-type)	Kinase Assay	12	[1]
Ack1	Kinase Assay	4	[1]
ALK L1196M	Kinase Assay	75	[1]
ALK C1156Y	Kinase Assay	4	[1]
ALK F1174L	Kinase Assay	17	[1]
ALK R1275Q	Kinase Assay	17	[1]
Insulin Receptor	Kinase Assay	210	[1]
H3122 (NSCLC)	Cell Proliferation	80	[3]
H1993 (NSCLC)	Cell Proliferation	3.6	[1]
Karpas-299 (ALCL)	Cell Proliferation	12	[1]
SU-DHL-1 (ALCL)	Cell Proliferation	3	[1]
U937 (Lymphoma, ALK-negative)	Cell Proliferation	3500	[1]

Table 2: In Vivo Efficacy of KRCA-0008 in Karpas-299

Xenograft Model

Treatment Group	Dosage	Dosing Schedule	Duration	Outcome	Reference
KRCA-0008	50 mg/kg	Orally, twice daily	2 weeks	Strong suppression of tumor growth	[4]
KRCA-0008	25 mg/kg	Orally, twice daily	2 weeks	Significant inhibition of tumor growth	[1]



Table 3: Pharmacokinetic and Drug-like Properties of

KRCA-0008

Parameter	Species	Value	Reference
Oral Bioavailability	Rat	66%	[2][5]
Oral Bioavailability	Mouse	95%	[5]
Water Solubility	-	Good	[2][5]
Brain Exposure	-	Low	[2][5]
Liver Microsomal Stability	-	Good	[2][5]
CYP Inhibition	-	Poor	[5]
hERG Blockage	-	Poor	[5]
Ames Test	-	Negative	[5]

Experimental Protocols

The following are summaries of the key experimental methods used in the preclinical evaluation of **KRCA-0008**.

Cell Proliferation Assay

- Objective: To determine the anti-proliferative effect of **KRCA-0008** on cancer cell lines.
- · Methodology:
 - ALK-positive (Karpas-299, SU-DHL-1, H3122, H1993) and ALK-negative (U937) cells were seeded in 96-well plates.
 - Cells were treated with various concentrations of KRCA-0008 for 72 hours.
 - Cell viability was assessed using a standard colorimetric assay (e.g., MTT or similar reagent).

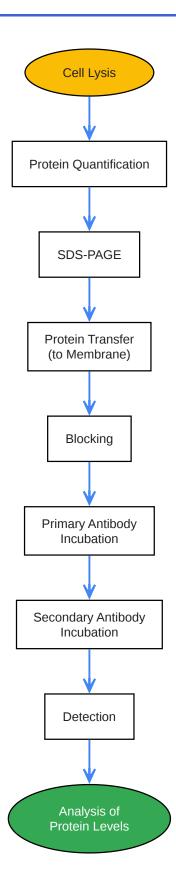


GI50/IC50 values were calculated from the dose-response curves.

Western Blotting (Immunoblotting)

- Objective: To assess the effect of KRCA-0008 on ALK phosphorylation and downstream signaling proteins.
- · Methodology:
 - Karpas-299 and SU-DHL-1 cells were treated with KRCA-0008 for 4 hours.
 - Cells were lysed, and protein concentrations were determined.
 - Proteins were separated by SDS-PAGE and transferred to a membrane.
 - The membrane was probed with primary antibodies specific for total and phosphorylated forms of ALK, STAT3, Akt, and ERK1/2.
 - A secondary antibody conjugated to an enzyme was used for detection, followed by visualization with a chemiluminescent substrate.





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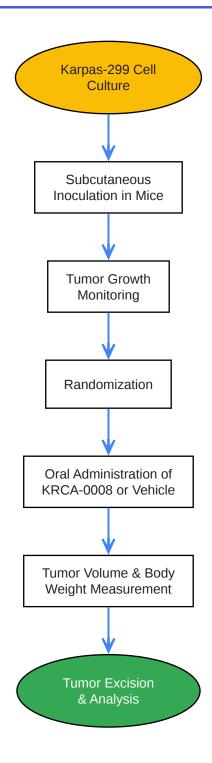
Caption: A generalized workflow for Western Blotting analysis.



In Vivo Xenograft Model

- Objective: To evaluate the in vivo anti-tumor efficacy of KRCA-0008.
- · Methodology:
 - Immunocompromised mice were subcutaneously inoculated with Karpas-299 cells.
 - When tumors reached a palpable size, mice were randomized into vehicle control and KRCA-0008 treatment groups.
 - KRCA-0008 was administered orally at specified doses and schedules.
 - Tumor volume and body weight were monitored throughout the study.
 - At the end of the study, tumors were excised for further analysis, such as immunohistochemistry to assess ALK phosphorylation.





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Caption: Workflow for the Karpas-299 xenograft model study.

Development Status

A thorough search of publicly available clinical trial registries and scientific literature did not yield any information on clinical trials involving **KRCA-0008**. The available data is limited to



preclinical studies. This suggests that **KRCA-0008** has not yet progressed into human clinical development or that any such development has not been publicly disclosed.

Conclusion

KRCA-0008 is a potent dual ALK/Ack1 inhibitor with promising preclinical anti-tumor activity in ALK-driven cancer models. It effectively inhibits ALK signaling, leading to cell cycle arrest and apoptosis in vitro and significant tumor growth suppression in vivo. The compound also exhibits favorable drug-like properties, including good oral bioavailability. While the preclinical data are encouraging, the future development path of **KRCA-0008** remains unclear due to the absence of information on its clinical trial status. Further investigation would be required to ascertain its potential as a therapeutic agent for ALK-positive cancers in a clinical setting.

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